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Compound of Interest

Compound Name: Benzhydryl 2-chloroethyl ether

Cat. No.: B134878 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-

Chloroethyl Benzhydryl Ether, identified by the CAS number 32669-06-0. This compound is

also known by other names including Benzhydryl 2-chloroethyl ether and 1,1'-[(2-

Chloroethoxy)methylene]bis[benzene].[1][2][3][4][5][6][7][8][9][10] Its molecular formula is

C15H15ClO, with a molecular weight of approximately 246.73 g/mol .[1][4][7][10] This

document is intended to serve as a resource for scientists and professionals involved in

research and drug development by consolidating the accessible spectroscopic information.

Summary of Spectroscopic Data
While comprehensive, experimentally validated spectroscopic datasets with detailed protocols

for 2-Chloroethyl Benzhydryl Ether are not readily available in the public domain, this guide

compiles the most relevant information from existing resources. Several chemical suppliers

indicate that detailed characterization data, including ¹H-NMR, Mass Spectrometry (MS), and

Infrared (IR) spectroscopy, are provided upon purchase of the compound as a reference

standard.[1][6][8]

Mass Spectrometry
The electron ionization mass spectrum of 2-Chloroethyl Benzhydryl Ether is available through

the NIST WebBook.[3] An analysis of the spectrum reveals several key fragments. The data

presented in the table below is an interpretation of the graphical spectrum.
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m/z (Mass-to-Charge Ratio) Relative Intensity Possible Fragment

167 High [C₁₃H₁₁]⁺ (Benzhydryl cation)

165 Moderate
Isotopic peak of Benzhydryl

cation

77 Moderate [C₆H₅]⁺ (Phenyl cation)

51 Low [C₄H₃]⁺

247 Very Low [M+H]⁺ (Protonated Molecule)

Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of 2-Chloroethyl Benzhydryl Ether is also accessible via the

NIST WebBook.[5] The following table summarizes the approximate positions of the major

absorption bands, which are characteristic of the functional groups present in the molecule.

Wavenumber (cm⁻¹) Intensity
Vibrational Mode

Assignment

~3050 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch

~1600, ~1490, ~1450 Strong Aromatic C=C Bending

~1100 Strong C-O-C (Ether) Stretch

~750, ~700 Strong

C-H Bending (out-of-plane) for

monosubstituted benzene

rings

~650 Medium C-Cl Stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, publicly available ¹H and ¹³C NMR data for 2-Chloroethyl Benzhydryl Ether, including

chemical shifts, coupling constants, and peak assignments, could not be located in publicly
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accessible databases or scientific literature at the time of this report. Predicted NMR data is

mentioned by some sources, but the experimental spectra are not provided.[2][3][7]

Experimental Protocols
Detailed experimental protocols for the acquisition of the above-mentioned spectroscopic data

are not available in the public domain. Commercial suppliers who provide this data with their

reference standards would be the primary source for this information.

Generally, standard techniques would be employed for the analysis:

Mass Spectrometry: Electron ionization (EI) is a common method for obtaining the mass

spectrum of organic compounds. The sample is introduced into the mass spectrometer,

typically after separation by gas chromatography (GC-MS), where it is bombarded with a

high-energy electron beam, leading to ionization and fragmentation.

Infrared Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer is typically used to

obtain an IR spectrum. The sample can be analyzed as a neat liquid, in a solution, or as a

gas. The instrument measures the absorption of infrared radiation at various wavelengths,

corresponding to the vibrational frequencies of the bonds within the molecule.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR

spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra

are acquired using standard pulse sequences.

Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 2-Chloroethyl Benzhydryl Ether.
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-

Chloroethyl Benzhydryl Ether based on currently available data. For definitive and detailed

analysis, it is recommended to acquire a certified reference standard and the accompanying

analytical data from a reputable supplier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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